Picolinimidamide
Overview
Description
Picolinimidamide is a chemical compound with the molecular formula C6H7N3 . It has an average mass of 121.140 Da and a monoisotopic mass of 121.063995 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 7 hydrogen atoms, and 3 nitrogen atoms . It has a density of 1.2±0.1 g/cm3, a boiling point of 240.7±32.0 °C at 760 mmHg, and a molar volume of 98.6±7.0 cm3 .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 240.7±32.0 °C at 760 mmHg, and a molar volume of 98.6±7.0 cm3 . It also has a vapour pressure of 0.0±0.5 mmHg at 25°C, an enthalpy of vaporization of 47.8±3.0 kJ/mol, and a flash point of 99.4±25.1 °C .Scientific Research Applications
1. Nutritional Supplement and Insulin Function
Chromium picolinate (CrPic), a form of picolinic acid, is widely used as a nutritional supplement for enhancing insulin function. Studies have shown that CrPic supplementation in subjects with diabetes leads to improvements in glycemic control, including reduced blood glucose, insulin, cholesterol, and triglyceride levels. It also reduces the requirement for hypoglycemic medication. Its superior bioavailability compared to other chromium forms may account for its effectiveness in glycemic and lipidemic control (Broadhurst & Domenico, 2006).
2. Anticancer Drug Response
Picolinic acid (PIC) has been studied for its relationship with the response to anticancer drugs. It has been found that PIC influences the susceptibility to seizures induced by chemical convulsants in models of epilepsy. This suggests that PIC can enhance seizure activity and may play a role in the pathogenesis of drug-resistant epilepsy (Cioczek-Czuczwar et al., 2017).
3. Therapeutic Applications in Diabetes
Another study on chromium (d-phenylalanine)3, a compound related to chromium picolinate, suggests its potential therapeutic value for improving insulin sensitivity and glycemic control in type II diabetes (Yang et al., 2005).
4. Detection and Imaging Applications
Picolinic acid derivatives have been developed as probes for the detection of Cu2+ ions. These probes can successfully detect Cu2+ in living cells, demonstrating a high sensitivity and selectivity for Cu2+ ions over other metal ions. This application is significant for colorimetric and fluorescent imaging in biomedical research (Chen et al., 2013).
5. Chemotherapy-Induced Pica in Rats
Research on the anti-cancer drug-induced pica in rats indicates that picolinic acid is related to the clinical emetogenic potential of these drugs. This research helps in understanding the effects of anticancer drugs and their potential side effects, such as inducing pica behavior in animals (Yamamoto et al., 2007).
6. Use in Organic Chemistry
Picolinamide has been used as a traceless directing group in organic synthesis, specifically in the cobalt-catalyzed synthesis of isoquinolines. This application is relevant in medicinal chemistry and drug development (Kuai et al., 2017).
Future Directions
Picolinimidamide-based ligand systems are being studied for their potential in providing maximum intermolecular interactions . This research could lead to new insights into the interplay between anion effect, crystal packing, and supramolecular interactions in tuning the magnetic properties of spin crossover (SCO) compounds .
Mechanism of Action
Target of Action
Picolinimidamide primarily targets the fungal lipid-transfer protein Sec14 . Sec14 is a crucial protein in fungal cells, playing a significant role in lipid metabolism and transport .
Mode of Action
This compound interacts with its target, Sec14, by inhibiting its function . This inhibition disrupts the normal lipid metabolism and transport processes within the fungal cell, leading to detrimental effects on the cell’s viability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolism pathway within fungal cells . By inhibiting Sec14, this compound disrupts the normal flow of lipids within the cell, affecting various downstream processes such as membrane synthesis and function .
Result of Action
The result of this compound’s action is the disruption of normal fungal cell function. By inhibiting Sec14, this compound disrupts lipid metabolism and transport, leading to detrimental effects on the cell’s viability . This makes this compound a potential antifungal agent.
Properties
IUPAC Name |
pyridine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-6(8)5-3-1-2-4-9-5/h1-4H,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXKVYCVGXFLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339493 | |
Record name | Picolinimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52313-50-5 | |
Record name | Picolinimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Picolinimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Picolinimidamide contribute to the design of selective PACE4 inhibitors?
A: this compound serves as a key component in developing potent and selective inhibitors for PACE4, a promising target for prostate cancer therapy []. Researchers discovered that incorporating this compound as an Arg-mimetic within the structure of peptide-based inhibitors significantly enhanced their binding affinity for PACE4 while simultaneously restoring selectivity against furin, another closely related protease []. This selective inhibition is crucial for minimizing potential off-target effects and improving the safety profile of future therapeutic agents.
Q2: What structural features of this compound derivatives contribute to their antileishmanial activity?
A: Studies exploring novel treatments for visceral leishmaniasis investigated the antileishmanial properties of arylimidamide-azole hybrids, with this compound serving as the arylimidamide component []. These studies revealed that incorporating a phenoxyalkyl linker between the this compound and azole groups significantly influenced the potency against Leishmania donovani amastigotes. Specifically, increasing the linker length to eight carbons and utilizing an imidazole ring as the terminal group led to enhanced antileishmanial activity [].
Q3: How does the choice of counterion influence the spin-crossover behavior of dinuclear Fe(II) complexes containing this compound ligands?
A: Research on spin-crossover (SCO) materials highlights the significant role of this compound in influencing the magnetic properties of dinuclear Fe(II) complexes []. The choice of counterion during complex synthesis directly impacts the SCO behavior. For instance, employing perchlorate anions promotes strong intermolecular hydrogen bonding interactions within the crystal lattice, leading to abrupt and cooperative spin transitions near room temperature []. This control over spin-state transitions through counterion selection underscores the potential of this compound-based complexes in developing advanced magnetic materials.
Q4: What analytical techniques are employed to characterize and quantify this compound derivatives?
A4: Characterization of newly synthesized this compound derivatives relies on a suite of analytical techniques. These include, but are not limited to:
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